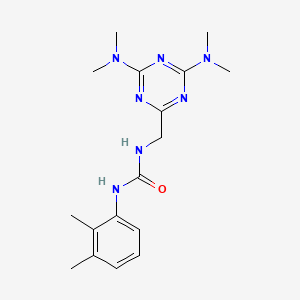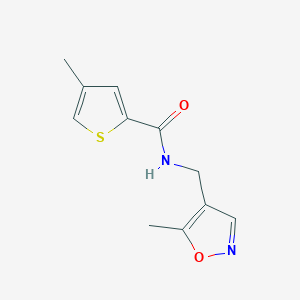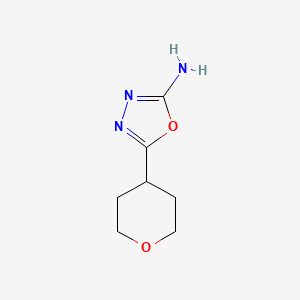![molecular formula C24H24N2O3 B2900325 Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate CAS No. 1796957-29-3](/img/structure/B2900325.png)
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate, also known as Methyl-BAM, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH). HDACs are involved in the regulation of gene expression, while FAAH is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other neurological disorders, such as Parkinson's disease. Additionally, the development of more specific inhibitors of HDACs and FAAH may lead to the development of more effective drugs based on the structure of this compound.
Métodos De Síntesis
The synthesis of Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate involves the reaction of 2-aminobenzamide, 4-methylbenzyl chloride, and methyl 2-bromoacetate in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate has been studied extensively for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests that this compound may have potential as an anti-inflammatory agent.
In neurological research, this compound has been shown to have neuroprotective effects. It has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[[(2-benzamidophenyl)-(4-methylphenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-18(15-13-17)23(25-16-22(27)29-2)20-10-6-7-11-21(20)26-24(28)19-8-4-3-5-9-19/h3-15,23,25H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDZSIYNDTFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=CC=C3)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)


![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)
![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate](/img/structure/B2900260.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)